5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829916
InChI: InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3
SMILES:
Molecular Formula: C11H8BrN3S
Molecular Weight: 294.17 g/mol

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

CAS No.:

Cat. No.: VC15829916

Molecular Formula: C11H8BrN3S

Molecular Weight: 294.17 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole -

Specification

Molecular Formula C11H8BrN3S
Molecular Weight 294.17 g/mol
IUPAC Name 5-(4-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Standard InChI InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3
Standard InChI Key JVBLYVUHXZKTQA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Spectral Analysis

Molecular Architecture

The compound features a thiazolo[3,2-b] triazole core, a bicyclic system formed by the fusion of a thiazole and a 1,2,4-triazole ring. Key substituents include:

  • A 4-bromophenyl group at position 5, contributing to electronic effects and hydrophobic interactions.

  • A methyl group at position 6, enhancing steric stability .

X-ray crystallography of analogous structures confirms the planar geometry of the fused ring system and the regioselectivity of substituent placement .

Spectroscopic Data

  • 1^1H NMR: Signals at δ 2.8 ppm (methyl group), 7.4–8.1 ppm (aromatic protons of bromophenyl) .

  • 13^{13}C NMR: Peaks at 119.0 ppm (C-Br), 130.6 ppm (aromatic carbons), and 157.2 ppm (triazole C=N) .

  • IR: Absorption bands at 2925 cm1^{-1} (C-H stretch), 1522 cm1^{-1} (C=N), and 1650 cm1^{-1} (P-OH in derivatives) .

Synthesis and Optimization

Regioselective Cyclocondensation

The primary synthesis involves a one-pot reaction under visible light irradiation:

  • Bromination: 1-Phenylbutane-1,3-dione is treated with N-bromosuccinimide (NBS) in water to form α-bromo-1,3-diketones .

  • Cyclization: Reaction with 5-phenyl-4H-1,2,4-triazole-3-thiol in aqueous medium yields the target compound with >85% regioselectivity .

Reaction Conditions:

ParameterValue
SolventWater
CatalystNone
TemperatureRoom temperature
IrradiationVisible light (CFL)
Yield77–90%

Alternative methods include oxidative C-H functionalization of disulfides, achieving 75–98% yields .

Chemical Properties and Reactivity

Solubility and Stability

  • Solubility: Insoluble in water; soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under ambient conditions but degrades at temperatures >200°C .

Reactivity Profile

  • Electrophilic Substitution: Bromine at the para position directs further substitutions (e.g., Suzuki coupling).

  • Nucleophilic Attack: Triazole nitrogen atoms participate in hydrogen bonding and coordination chemistry .

Biological Activities and Mechanisms

Antimicrobial Activity

  • Antibacterial: Inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Pseudomonas aeruginosa (MIC = 16 µg/mL) .

  • Antifungal: Effective against Candida albicans (MIC = 32 µg/mL) .

Anti-Inflammatory Action

In murine models, derivatives reduce edema by 62% at 10 mg/kg, outperforming indomethacin (52%) . The mechanism involves COX-2 inhibition and suppression of NF-κB signaling .

Applications in Drug Development

Pharmacokinetic Profile

  • Lipophilicity: LogP = 3.2 (experimental), aligning with optimal drug-likeness criteria .

  • Absorption: High gastrointestinal absorption (Caco-2 permeability = 8.7 × 106^{-6} cm/s) .

  • Toxicity: Low hepatotoxicity risk (LD50_{50} > 500 mg/kg in rats) .

Structural Analogues

CompoundActivityReference
5-(4-Cl-phenyl)COX-2 inhibition (IC50_{50} = 0.8 µM)
6-Ethyl derivativeAntifungal (MIC = 8 µg/mL)

Future Directions

  • Pharmacological Optimization: Develop prodrugs to enhance bioavailability.

  • Targeted Delivery: Explore nanoparticle formulations for cancer therapy.

  • Ecotoxicity Studies: Assess environmental impact of industrial-scale synthesis.

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